8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Description
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a bicyclic compound featuring a fused bicyclo[4.2.0]octatriene core with two fluorine atoms at the 8-position, a hydroxyl group at the 5-position, and a ketone at the 7-position.
Properties
Molecular Formula |
C8H4F2O2 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
8,8-difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H4F2O2/c9-8(10)4-2-1-3-5(11)6(4)7(8)12/h1-3,11H |
InChI Key |
MEBVCUCZSIUIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C2(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The process begins with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction to form the bicyclic structure . The reaction conditions often require precise control of temperature and the use of specific solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Electronic and Steric Effects :
- Hydroxyl vs. Methoxy : The 5-hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents, whereas the methoxy group in its analog () offers steric bulk without H-bonding capacity .
Biological Activity
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one, with the CAS number 82431-18-3, is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields of research, including medicinal chemistry and organic synthesis.
- Molecular Formula : CHFO
- Molecular Weight : 170.11 g/mol
- Structure : The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation.
- In Vitro Studies : Cell line assays have shown that the compound can induce apoptosis in various cancer cell types, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Another area of research focuses on the compound's role as an enzyme inhibitor:
- Target Enzymes : Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as caspase activation.
-
Case Study on Antimicrobial Effects :
- In a study featured in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. It showed promising results, particularly against drug-resistant strains, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
